Stereochemical Identity: (R)-Enantiomer vs. Racemic EP Impurity B Defines Chromatographic Peak Assignment
The target compound is the single (R)-enantiomer hydrochloride salt (CAS 942132-30-1, molecular formula C19H22Cl2N2O2, MW 381.3), whereas Cetirizine EP Impurity B free base (CAS 113740-61-7) is the racemic (RS) mixture (C19H21ClN2O2, MW 344.84), and the USP-listed Cetirizine Acetic Acid does not specify stereochemistry [1]. The (R)-enantiomer is the only form that co-elutes precisely with the Levocetirizine Impurity B peak specified in EP and BP monographs for levocetirizine drug substance. Substitution with the racemic form yields a split or broadened peak in chiral HPLC methods and an incorrect retention time in achiral BP/EP methods owing to different salt-form ionization [1].
| Evidence Dimension | Stereochemical configuration and salt form |
|---|---|
| Target Compound Data | Single (R)-enantiomer, hydrochloride salt; C19H22Cl2N2O2, MW 381.3 g/mol; CAS 942132-30-1 |
| Comparator Or Baseline | 1. Cetirizine EP Impurity B (free base, racemic): CAS 113740-61-7, C19H21ClN2O2, MW 344.84 . 2. Cetirizine Acetic Acid (USP, stereochemistry unspecified): CAS 113740-61-7 same as racemate, RRT 0.69 [2] |
| Quantified Difference | Target is stereochemically pure (R)-enantiomer with HCl counterion; comparator 1 is racemic free base; comparator 2 is racemic, RRT 0.69 vs. target RRT 0.8 |
| Conditions | BP 2013 monograph liquid chromatography method: silica gel column (5 µm, 0.25 m × 4.6 mm), mobile phase dilute sulfuric acid/water/acetonitrile (0.4:6.6:93), UV detection at 230 nm, flow 1 mL/min, cetirizine retention time ~9 min [1]; USP 35 Oral Solution method: column L3, UV 230 nm, cetirizine acetic acid RRT 0.69 [2] |
Why This Matters
Regulatory submissions (ANDA, NDA) require exact stereochemical identity of impurity reference standards to ensure reproducible retention time matching and compliant impurity quantitation per ICH Q3A/Q3B.
- [1] British Pharmacopoeia 2013. Cetirizine Hydrochloride Monograph. Related Substances: relative retention and identification of impurities. DrugFuture. https://www.drugfuture.com/Pharmacopoeia/BP2013/data/7990.html (accessed 2026-05-04). View Source
- [2] USP 35, Cetirizine Hydrochloride Oral Solution Monograph. Impurity Table 1: Cetirizine acetic acid RRT 0.69. DrugFuture. https://www.drugfuture.com/Pharmacopoeia/USP35/data/v35300/usp35nf30s0_m2944.html (accessed 2026-05-04). View Source
